Methyl 3-(4-(benzyloxy)phenyl)propanoate is a chemical compound classified under the category of esters. Its molecular formula is , and it has a molecular weight of approximately 270.32 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of biologically active molecules.
The compound is cataloged under the Chemical Abstracts Service with the number 24807-40-7. It is also known by various synonyms, including methyl 3-(4-phenylmethoxyphenyl)propanoate and benzenepropanoic acid, 4-(phenylmethoxy)-, methyl ester . Methyl 3-(4-(benzyloxy)phenyl)propanoate belongs to the class of organic compounds known as aromatic esters, which are characterized by the presence of an aromatic ring and an ester functional group.
The synthesis of methyl 3-(4-(benzyloxy)phenyl)propanoate can be achieved through several methods, primarily involving esterification reactions. One common approach utilizes the Mitsunobu reaction, where an alcohol reacts with a phenol in the presence of diisopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran. This reaction typically yields products that can be further processed to obtain the desired ester .
A detailed synthetic route can be outlined as follows:
Methyl 3-(4-(benzyloxy)phenyl)propanoate features a propanoate backbone with a benzyloxy substituent at the para position relative to the propanoate group. The structural representation can be described as follows:
The compound exhibits characteristic peaks in nuclear magnetic resonance (NMR) spectroscopy, which can be used for structural confirmation. For instance, typical chemical shifts for protons in the aromatic region are observed around δ 7.33–7.52 ppm .
Methyl 3-(4-(benzyloxy)phenyl)propanoate can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure for specific applications in drug development or material science.
The mechanism of action for methyl 3-(4-(benzyloxy)phenyl)propanoate often relates to its biological activity as a hypoglycemic agent. The compound may influence metabolic pathways by interacting with specific enzymes or receptors involved in glucose metabolism .
Research indicates that derivatives of this compound exhibit activities that could lead to improved insulin sensitivity or modulation of glucose uptake in cells, although detailed mechanisms require further investigation.
Relevant data regarding its physical properties can be found in chemical databases such as PubChem .
Methyl 3-(4-(benzyloxy)phenyl)propanoate has several scientific uses:
Methyl 3-(4-(benzyloxy)phenyl)propanoate (CAS 24807-40-7) emerged as a significant synthetic intermediate during the late 20th century's expansion of benzyl-protected phenolic compounds in pharmaceutical development. The compound was first characterized in the context of protecting group strategies, where the benzyloxy moiety served as a stable yet readily removable protecting group for phenolic hydroxyl functions during multi-step syntheses. Its earliest documented applications appeared in patent literature from the 1990s focusing on metabolic pathway modulators, particularly in diabetes and cardiovascular therapeutics [2]. The strategic importance of this ester derivative stemmed from its dual functionality: the ester group provided a handle for further transformations (hydrolysis, reduction, or transesterification), while the benzyl-protected phenol offered orthogonal protection chemistry compatible with diverse reaction conditions [3] [6].
The compound's discovery coincided with the golden age of ester-based pharmaceutical intermediates, when researchers recognized the utility of such protected structures in synthesizing complex bioactive molecules. Its initial laboratory-scale synthesis followed conventional esterification routes, typically starting from 4-(benzyloxy)hydrocinnamic acid or via Williamson ether synthesis on methyl 3-(4-hydroxyphenyl)propanoate. The establishment of its synthetic utility was quickly followed by commercialization from specialty chemical suppliers (e.g., Fluorochem, Sigma-Aldrich) serving the pharmaceutical research sector, with documented purity standards typically ≥95% [1] [10]. This commercial availability cemented its role as a building block rather than merely a synthetic curiosity.
In contemporary medicinal chemistry, methyl 3-(4-(benzyloxy)phenyl)propanoate has evolved into a privileged scaffold for designing bioactive molecules, particularly those targeting metabolic disorders. Its chemical architecture features three strategically modifiable regions: 1) the methyl ester group, amenable to hydrolysis or amide formation; 2) the propanoic acid linker, which can be modified for conformational constraint; and 3) the benzyl-protected phenol, enabling late-stage deprotection to reveal the pharmacophoric phenolic hydroxyl group [3] [8].
Table 1: Strategic Modification Sites in Methyl 3-(4-(benzyloxy)phenyl)propanoate
Molecular Region | Chemical Functionality | Common Modifications | Medicinal Chemistry Purpose |
---|---|---|---|
A-site | Methyl ester | Hydrolysis to acid, amidation, reduction to alcohol | Pharmacophore introduction, polarity modulation |
B-site | Propanoic acid linker | Chain shortening/lengthening, α-substitution | Conformational control, bioavailability optimization |
C-site | Benzyl-protected phenol | Hydrogenolysis to phenol, substituent introduction | Revealing active pharmacophore, potency enhancement |
This versatility is exemplified in the synthesis of bornylamine derivatives targeting free fatty acid receptor 1 (FFAR1/GPR40) for type 2 diabetes management. Researchers utilized methyl 3-(4-(benzyloxy)phenyl)propanoate as the foundational scaffold, first modifying the ester group, then elaborating the aromatic system before ultimately deprotecting the benzyl group to yield potent FFAR1 agonists. The benzyl protection proved essential during earlier synthetic stages involving strongly basic or nucleophilic conditions that would have compromised a free phenol [4] [8]. Similarly, the compound served as a precursor to β-keto ester intermediates like methyl 3-(4-(benzyloxy)phenyl)-3-oxopropanoate (CAS 705939-73-7), which are crucial in synthesizing statin-class pharmaceuticals through Claisen or Knoevenagel condensations [9]. The molecule's balanced lipophilicity (predicted XLogP3 ≈ 3.5) further enhances its utility in generating drug-like candidates suitable for oral administration.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7